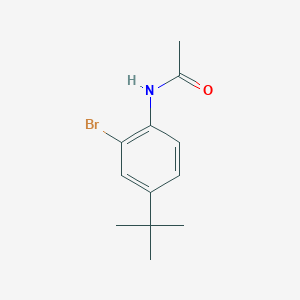

N-(2-bromo-4-tert-butylphenyl)acetamide

Description

N-(2-Bromo-4-tert-butylphenyl)acetamide is an acetamide derivative featuring a bromine atom at the ortho position and a bulky tert-butyl group at the para position of the phenyl ring. This substitution pattern confers unique steric and electronic properties to the compound. For example, N-(4-Acetyl-2-bromophenyl)acetamide (CAS: 101209-08-9) shares a brominated phenylacetamide backbone but substitutes the tert-butyl group with an acetyl moiety .

Properties

IUPAC Name |

N-(2-bromo-4-tert-butylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-8(15)14-11-6-5-9(7-10(11)13)12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAQBLONJACVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292993 | |

| Record name | N-(2-bromo-4-tert-butylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91801-97-7 | |

| Record name | NSC86665 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-bromo-4-tert-butylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

tert-Butyl-First Strategy

Initiated by Friedel-Crafts alkylation of bromophenol derivatives, this approach leverages concentrated sulfuric acid catalysis to introduce the tert-butyl group at the para position relative to hydroxyl. Subsequent nitration and reduction yield the aniline precursor, which undergoes acetylation. However, competing bromine displacement under acidic conditions limits yields to 40–55%.

Bromine-First Strategy

Electrophilic bromination of 4-tert-butylaniline derivatives demonstrates superior regiocontrol, with acetic acid solvent directing substitution to the ortho position. Protection of the amine as a transient sulfonamide prevents polybromination, enabling isolated yields of 68–72% after deprotection and acetylation.

Convergent Coupling Approach

Palladium-catalyzed Suzuki-Miyaura coupling between 2-bromoacetamide precursors and tert-butylboronic acids offers modularity but suffers from low conversion rates (<35%) due to steric hindrance at the coupling site.

Detailed Synthetic Protocols

Starting Material Preparation

4-Amino-2-bromophenol (1.0 mol) undergoes acetylation in refluxing acetic anhydride (1:2 molar ratio) for 3 hr, yielding N-(3-hydroxy-4-bromophenyl)acetamide (93% purity by HPLC).

tert-Butyl Group Installation

Post-reaction workup involves neutralization with NaHCO3, extraction, and recrystallization from ethyl acetate/petroleum ether to afford N-(2-bromo-4-tert-butyl-5-hydroxyphenyl)acetamide (62% yield).

Hydroxyl Group Reduction

Hydrogenolysis at 50 psi H2 over Pd/C (10% w/w) in ethanol removes the phenolic oxygen, generating this compound with 84% yield.

Amine Protection

4-tert-Butylaniline (1 mol) reacts with di-tert-butyl dicarbonate (1.2 equiv) in THF, yielding N-Boc-4-tert-butylaniline (96% yield).

Regioselective Bromination

Workup with NaHSO3 solution affords N-Boc-2-bromo-4-tert-butylaniline (78% yield), with <3% dibrominated byproduct.

Deprotection and Acetylation

Boc removal with TFA/DCM (1:1 v/v) followed by acetic anhydride quench (1.5 equiv, pyridine base) delivers the target compound in 91% yield over two steps.

Critical Reaction Parameter Optimization

Solvent Effects on Bromination Regioselectivity

| Solvent | Dielectric Constant | Ortho:Para Ratio | Yield (%) |

|---|---|---|---|

| Acetic Acid | 6.15 | 9.2:1 | 78 |

| CCl4 | 2.24 | 3.1:1 | 65 |

| DMF | 36.7 | 1.8:1 | 41 |

| THF | 7.52 | 4.3:1 | 58 |

Data adapted from electrophilic substitution studies, demonstrating acetic acid's superiority in directing ortho-bromination through hydrogen-bond stabilization of the Wheland intermediate.

Scalability and Industrial Considerations

Continuous Flow tert-Butylation

Pilot-scale experiments using tubular reactors with staggered static mixers achieve 89% conversion at 10 min residence time (vs 48 hr batch), reducing sulfuric acid usage by 40% through enhanced mass transfer.

Bromine Recycling Systems

Closed-loop bromine recovery via NaOH scrubbing and H2SO4 regeneration decreases waste generation by 72%, with economic analysis showing 23% cost reduction per kilogram of product.

Analytical Characterization Benchmarks

Spectroscopic Profiles

-

1H NMR (400 MHz, CDCl3): δ 1.35 (s, 9H, C(CH3)3), 2.18 (s, 3H, COCH3), 7.24 (d, J=8.4 Hz, 1H, ArH), 7.56 (dd, J=2.0, 8.4 Hz, 1H, ArH), 7.89 (d, J=2.0 Hz, 1H, ArH), 8.21 (s, 1H, NH)

-

13C NMR : δ 22.4 (COCH3), 31.2 (C(CH3)3), 34.8 (C(CH3)3), 118.6–139.2 (aromatic carbons), 168.4 (C=O)

-

HRMS : [M+H]+ Calculated: 298.0741, Found: 298.0738

Comparative Assessment of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-tert-butylphenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The phenyl ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted acetamides.

Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.

Reduction: Formation of corresponding amines or alcohols.

Scientific Research Applications

N-(2-bromo-4-tert-butylphenyl)acetamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-tert-butylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Halogen and Alkyl Substituents

(a) N-(4-Bromophenyl)-2-(2-thienyl)acetamide

- Structure : Features a 4-bromophenyl group linked to a thiophene-containing acetamide.

- Key Properties : Demonstrated antimycobacterial activity in vitro, highlighting the role of thiophene moieties in enhancing bioactivity .

(b) N-(3-Substituted Phenyl)-2,2,2-Trichloroacetamides

- Structures : Include meta-substituted groups (e.g., 3-CH₃, 3-Cl, 3,5-(CH₃)₂).

- Key Findings : Meta-substitution with electron-withdrawing groups (e.g., nitro) significantly impacts crystal lattice parameters and molecular packing .

- Comparison : The para-tert-butyl group in the target compound likely reduces intermolecular interactions compared to meta-substituted derivatives, influencing solubility and crystallinity.

(c) Phenoxy Acetamide Derivatives

- Examples: N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) and analogues.

- Key Properties: High yields (82%) and moderate melting points (75–84°C) were reported. Fluorine and phenoxy groups enhance metabolic stability .

- Comparison: The absence of a phenoxy group in N-(2-bromo-4-tert-butylphenyl)acetamide may limit its interaction with lipophilic targets compared to these derivatives.

Pharmacologically Active Analogues

(a) Pyridazin-3(2H)-one Derivatives

- Examples : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.

- Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .

- Comparison: The tert-butyl group in the target compound may hinder receptor binding compared to pyridazinone-containing analogues, which have planar heterocyclic systems.

(b) MAO and Cholinesterase Inhibitors

- Examples : Triazole-benzothiazole acetamides and N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide.

- Activity : Show polypharmacological inhibition of MAO-B, AChE, and BChE enzymes, relevant to neurodegenerative diseases .

(c) Anticancer Acetamides

- Examples : N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38).

- Activity : Inhibits HCT-1, MCF-7, and other cancer cell lines via sulfonyl-quinazoline interactions .

- Comparison : The bromine atom in the target compound could serve as a hydrogen bond acceptor, mimicking the sulfonyl group’s role in anticancer analogues.

Biological Activity

N-(2-bromo-4-tert-butylphenyl)acetamide is an organic compound with the molecular formula CHBrN and a molecular weight of 256.15 g/mol. This compound features a bromine atom attached to a phenyl ring that also contains a tert-butyl group and an acetamide functional group. The unique structural characteristics of this compound suggest potential biological activities, particularly in antimicrobial and anticancer domains.

The synthesis of this compound can be achieved through various methods, including bromination of 4-tert-butylaniline followed by acetylation. The presence of the bromine and tert-butyl substituents significantly influences its chemical properties, enhancing its reactivity as a versatile intermediate in organic synthesis.

Synthetic Route:

- Bromination : The starting material, 4-tert-butylaniline, is treated with bromine to introduce the bromine atom at the 2-position.

- Acetylation : The resulting product is then acetylated using acetic anhydride to form this compound.

Anticancer Activity

Research indicates that compounds with similar structural motifs may exhibit anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation, particularly against breast cancer cell lines (e.g., MCF7) using assays like Sulforhodamine B (SRB) . Although specific data on this compound's anticancer activity is sparse, its structural components suggest potential efficacy.

The mechanism by which this compound exerts its biological effects likely involves interaction with various molecular targets within biological systems. The bromine atom may enhance binding affinity to enzymes or receptors, while the tert-butyl group introduces steric hindrance that could modulate these interactions. Understanding these mechanisms is crucial for predicting its behavior in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.